N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a complex organic compound with the molecular formula C18H15F6N3O3 and a molecular weight of 435.33 g/mol This compound is characterized by its unique structure, which includes a phenylhydrazine moiety and trifluoroethoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions in a suitable solvent like methanol . The reaction proceeds through the formation of a hydrazone intermediate, which is then further functionalized to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The phenylhydrazine moiety can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include azo compounds from oxidation, hydrazine derivatives from reduction, and various substituted benzamides from nucleophilic substitution reactions.
Scientific Research Applications
N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The trifluoroethoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine derivatives and benzamide analogs, such as:
- N-[(E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- N-isoindoline-1,3-dione derivatives
Uniqueness
What sets N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide apart is its combination of a phenylhydrazine moiety with trifluoroethoxy groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(phenylhydrazinylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F6N3O3/c19-17(20,21)9-29-13-6-7-15(30-10-18(22,23)24)14(8-13)16(28)25-11-26-27-12-4-2-1-3-5-12/h1-8,11,27H,9-10H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTVUEADKFOIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.